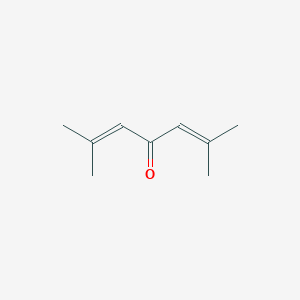

2,6-Dimethyl-2,5-heptadien-4-one

Description

Phorone is a dialkenyl ketone.

Propriétés

IUPAC Name |

2,6-dimethylhepta-2,5-dien-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7(2)5-9(10)6-8(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZWHHIREPJPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O, Array | |

| Record name | PHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021584 | |

| Record name | Phorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phorone appears as a yellowish liquid with a solvent-like odor. Combustible but difficult to ignite. Used as a solvent for lacquers and coatings., Yellow liquid or yellowish-green solid; mp = 28 deg C; [Merck Index] Clear dark yellow liquid; mp = 23-26 deg C; [Sigma-Aldrich MSDS], YELLOW-TO-GREEN LIQUID OR CRYSTALS. | |

| Record name | PHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

198 °C | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

185 °F (NFPA, 2010), 85 °C o.c. | |

| Record name | PHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.9 | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.8 | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.38 [mmHg], Vapor pressure, Pa at 20 °C: 51 | |

| Record name | Phorone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

504-20-1 | |

| Record name | PHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHORONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHORONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Heptadien-4-one, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylhepta-2,5-dien-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHORONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F20OEI0MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

28 °C | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyl-2,5-heptadien-4-one (Phorone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2,6-dimethyl-2,5-heptadien-4-one, commonly known as phorone. This α,β-unsaturated ketone is a well-known industrial solvent and a versatile intermediate in organic synthesis. This document collates its chemical and physical properties, spectroscopic data, and details on its synthesis and purification. Furthermore, it delves into the biological activities of phorone, primarily focusing on its role as a potent depletor of intracellular glutathione (B108866), a key player in cellular redox homeostasis. The guide also presents a putative signaling pathway illustrating the downstream consequences of phorone-induced glutathione depletion.

Chemical and Physical Properties

Phorone is a yellowish-green crystalline solid or a yellow liquid with a characteristic geranium-like odor.[1][2] It is a symmetrical molecule resulting from the condensation of three molecules of acetone (B3395972).[2]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Names | This compound, Phorone, Diisopropylidene acetone | [2][3] |

| CAS Number | 504-20-1 | [3] |

| Molecular Formula | C₉H₁₄O | [3] |

| Molecular Weight | 138.21 g/mol | [3] |

| Appearance | Yellowish-green prismatic crystals or yellow liquid | [1] |

| Melting Point | 23-26 °C | [3] |

| Boiling Point | 198-199 °C | [1] |

| Density | 0.885 g/mL at 25 °C | [1] |

| Flash Point | 79 °C | [1] |

| Vapor Pressure | 0.38 mmHg at 20 °C | [4] |

| Solubility | Soluble in ethanol (B145695) and ether; poorly soluble in water | [2][4] |

| Refractive Index | 1.497 at 20 °C | [5] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations |

| ¹H NMR | Signals corresponding to the methyl protons and the vinylic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, vinylic carbons, and methyl carbons. |

| Infrared (IR) | A strong absorption band characteristic of the α,β-unsaturated ketone carbonyl group. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation pattern. |

Experimental Protocols

Synthesis of this compound via Aldol (B89426) Condensation

This compound is classically synthesized through the acid- or base-catalyzed self-condensation of three molecules of acetone.[2] The reaction proceeds via the formation of diacetone alcohol and then mesityl oxide as intermediates.[3]

General Procedure:

Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

Crude phorone can be purified by recrystallization from suitable solvents such as ethanol or ether.[2]

General Protocol:

-

Dissolve the crude phorone in a minimal amount of hot ethanol (or ether).

-

If there are insoluble impurities, hot filter the solution.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Biological Activity and Signaling Pathways

The primary biological activity of this compound stems from its ability to act as a potent depletor of intracellular glutathione (GSH).[5][6] GSH is a critical antioxidant and plays a central role in cellular detoxification and redox signaling.

Glutathione Depletion

Phorone rapidly depletes GSH levels in various tissues, including the liver, kidney, and heart.[5] This depletion is thought to occur through the Michael addition of the sulfhydryl group of GSH to the α,β-unsaturated ketone moiety of phorone.

Induction of Oxidative Stress

The depletion of the cellular GSH pool disrupts the redox balance, leading to a state of oxidative stress. This can sensitize cells to other toxic insults and affect the function of various enzymes and proteins. For instance, phorone-induced GSH depletion has been shown to enhance the hepatotoxicity of certain chemicals.[6]

Putative Signaling Pathway

The depletion of glutathione by phorone can initiate a cascade of cellular events. While a complete, experimentally validated signaling pathway is not fully elucidated, a plausible pathway can be constructed based on the known effects of GSH depletion and oxidative stress.

Caption: Putative signaling pathway of phorone-induced cellular effects.

This proposed pathway illustrates that phorone's primary interaction is with glutathione, leading to its depletion. This, in turn, causes an imbalance in reactive oxygen species (ROS), resulting in oxidative stress. Downstream consequences of this oxidative stress include damage to mitochondrial membranes, alterations in the activity of various enzymes such as heme oxygenase, and a decrease in the binding capacity of glucocorticoid receptors.[4][7][8] Collectively, these effects contribute to overall cellular dysfunction and an increased susceptibility to other toxins.

Applications in Research

Due to its ability to reliably deplete intracellular GSH, this compound is a valuable tool for researchers studying the roles of glutathione in various cellular processes, including:

-

Drug Metabolism and Toxicology: Investigating the role of GSH in the detoxification of xenobiotics.[6]

-

Redox Biology: Studying the cellular responses to oxidative stress.

-

Cancer Research: Exploring the role of GSH in tumor cell survival and drug resistance.

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its synthesis via the self-condensation of acetone is a classic example of aldol chemistry. From a biological perspective, its most significant characteristic is its potent ability to deplete intracellular glutathione, making it a valuable pharmacological tool for studying the multifaceted roles of GSH in cellular physiology and pathology. Further research is warranted to fully elucidate the intricate signaling pathways modulated by phorone-induced GSH depletion and to explore its potential therapeutic or toxicological implications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - An attempt at making Phorone - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. US8889914B2 - Method for producing isophorone - Google Patents [patents.google.com]

- 6. Phorone - Wikipedia [en.wikipedia.org]

- 7. This compound | 504-20-1 | FD33562 [biosynth.com]

- 8. This compound | 504-20-1 [chemicalbook.com]

A Comprehensive Technical Guide to the Chemical Structure and Isomers of Phorone

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the chemical structure, isomers, and key experimental protocols related to phorone (2,6-Dimethylhepta-2,5-dien-4-one). The information is presented to facilitate advanced research and development applications.

Phorone: Core Chemical Structure

Phorone, a yellow crystalline solid with a characteristic geranium odor, is an α,β-unsaturated ketone.[1] Its core chemical identity is defined by the following identifiers:

-

IUPAC Name: 2,6-Dimethylhepta-2,5-dien-4-one[1]

-

Molecular Formula: C₉H₁₄O[1]

-

CAS Number: 504-20-1[1]

-

Molecular Weight: 138.21 g/mol [2]

The structure of phorone features a seven-carbon chain with a ketone functional group at the fourth position and two double bonds, creating a conjugated system. This conjugation is responsible for its characteristic light absorption and reactivity.

Caption: Chemical structure of Phorone.

Isomers of Phorone

Phorone has several structural and stereoisomers, with isophorone (B1672270) being the most commercially significant. The isomers differ in the arrangement of atoms and the position of double bonds, leading to distinct physical and chemical properties.

Structural Isomers

The primary structural isomers of phorone include isophorone, which exists in α and β forms, and other acyclic dienes.

-

α-Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one): A cyclic α,β-unsaturated ketone formed through an intramolecular Michael cyclization of phorone.[3] It is a colorless to yellowish liquid with a peppermint-like odor.[3]

-

β-Isophorone (3,5,5-Trimethyl-3-cyclohexen-1-one): An isomer of α-isophorone where the double bond is not conjugated with the ketone. It exists in equilibrium with the α-isomer.[3]

-

2,6-Dimethyl-1,5-heptadien-4-one: An acyclic isomer of phorone.[4]

-

2,6-Dimethyl-1,6-heptadien-4-one: Another acyclic isomer of phorone.[4]

Caption: Relationship between Phorone and its major isomers.

Stereoisomerism

Due to the presence of double bonds, phorone can exist as geometric isomers (E/Z). The most stable and common form is the (E,E)-isomer. The cyclic structure of isophorone also introduces the possibility of stereoisomers.

Quantitative Data of Phorone and Its Isomers

The following table summarizes the key physicochemical properties of phorone and its principal isomers for comparative analysis.

| Property | Phorone | α-Isophorone | β-Isophorone | 2,6-Dimethyl-1,5-heptadien-4-one |

| CAS Number | 504-20-1[1] | 78-59-1[3] | 471-01-2 | 5837-45-6[5] |

| Molecular Formula | C₉H₁₄O[1] | C₉H₁₄O[3] | C₉H₁₄O | C₉H₁₄O |

| Molecular Weight ( g/mol ) | 138.21[2] | 138.21[3] | 138.21 | 138.21 |

| Melting Point (°C) | 28[6] | -8.1[3] | - | - |

| Boiling Point (°C) | 198-199[6] | 215.3[3] | - | - |

| Density (g/cm³) | 0.885[6] | 0.922[3] | - | - |

Experimental Protocols

Synthesis of Phorone from Acetone (B3395972)

Phorone is typically synthesized via an acid-catalyzed self-condensation of three molecules of acetone.[6]

Methodology:

-

Reaction Setup: Acetone is cooled in an ice/salt bath.

-

Catalyst Addition: Anhydrous hydrogen chloride gas is bubbled through the cooled acetone until saturation. The solution will change color to deep orange and then to deep violet upon standing.[7]

-

Reaction Time: The reaction mixture is allowed to stand at room temperature for an extended period (e.g., three weeks) to facilitate the condensation reaction.[7]

-

Work-up: The acidic solution is neutralized with a 10% aqueous sodium hydroxide (B78521) solution.

-

Extraction and Purification: The product is extracted with diethyl ether, washed with water, and dried over anhydrous magnesium sulfate. Phorone is then purified by distillation.[7]

Caption: Experimental workflow for the synthesis of Phorone.

Synthesis of Isophorone from Phorone

Isophorone is produced by the intramolecular cyclization of phorone, typically under basic conditions.[3]

Methodology:

-

Reaction Setup: Phorone is dissolved in a suitable solvent.

-

Catalyst Addition: A base, such as potassium hydroxide, is added to the solution.

-

Reaction Conditions: The mixture is heated to promote the cyclization reaction.

-

Purification: The resulting isophorone is purified by fractional distillation.[8]

Characterization of Phorone and its Isomers

Standard analytical techniques are employed for the characterization of phorone and its isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the separation and identification of the different isomers in a mixture. The retention times and mass fragmentation patterns are unique to each isomer.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous assignment of protons and carbons in the different isomeric structures.[10][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. The C=O stretching frequency in the conjugated systems of phorone and α-isophorone will differ from the non-conjugated ketone in β-isophorone.[12]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-dimethyl-1,5-Heptadien-4-one | CAS#:5837-45-6 | Chemsrc [chemsrc.com]

- 6. Phorone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. bmse001274 Isophorone at BMRB [bmrb.io]

- 11. Isophorone(78-59-1) 1H NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2,6-Dimethyl-2,5-heptadien-4-one

For Researchers, Scientists, and Drug Development Professionals

Core Identity: IUPAC Name and Synonyms

The compound with the chemical structure 2,6-Dimethyl-2,5-heptadien-4-one is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 2,6-Dimethylhepta-2,5-dien-4-one .[1][2][3]

This substance is widely known in scientific literature and commercial applications by a variety of synonyms. The most prevalent of these are Phorone and Diisopropylidene acetone (B3395972) .[1][2][4] A comprehensive list of its alternative names is provided below:

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O | [4][8] |

| Molar Mass | 138.21 g/mol | [4][8] |

| Appearance | Yellow crystalline substance | [1][4] |

| Odor | Geranium-like | [1][4] |

| Density | 0.885 g/cm³ | [4] |

| Melting Point | 28 °C | [4] |

| Boiling Point | 198-199 °C | [4] |

| CAS Number | 504-20-1 | [1][2] |

Experimental Protocols

Synthesis: Acid-Catalyzed Self-Condensation of Acetone

This compound is typically synthesized via the acid-catalyzed twofold aldol (B89426) condensation of three molecules of acetone.[4] Mesityl oxide is an intermediate in this reaction.[4]

Materials:

-

Acetone

-

Anhydrous Hydrogen Chloride (or a Lewis acid catalyst such as Aluminum Chloride)

-

Saturated solution of ethanolic potassium hydroxide

-

Ethanol (B145695) or ether for recrystallization

Methodology:

-

Reaction Setup: In a suitable reaction vessel, three moles of acetone are reacted in the presence of a catalyst. Anhydrous hydrogen chloride is a common choice.[1] Alternatively, a Lewis acid like aluminum chloride can be employed to increase the yield. For instance, the use of one weight percent of aluminum chloride has been shown to increase the yield of phorone to 39%.

-

Reaction Conditions: The condensation reaction is typically carried out at room temperature for an extended period, which can be as long as three weeks when using anhydrous hydrogen chloride alone.

-

Isolation of Intermediates: The reaction initially forms intermediates that are converted to phorone and mesityl oxide during the isolation stage.

-

Conversion to Phorone: The conversion of the intermediates to the final products is achieved by using a saturated solution of ethanolic potassium hydroxide.

-

Purification: The crude phorone can be purified by repeated recrystallization from ethanol or ether, in which it is soluble.[4]

Analytical Methods

The analysis of this compound and its reaction products is commonly performed using standard chromatographic and spectroscopic techniques.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like phorone.

Sample Preparation:

-

Prepare individual stock solutions of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

-

Create a series of mixed calibration standards by serially diluting the stock solutions to a typical concentration range of 0.1 to 25 µg/mL.

-

For enhanced quantitative accuracy, an internal standard can be added at a fixed concentration to all standards and samples.

Instrumentation (Typical Parameters):

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5).

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split or splitless.

-

Temperature Program: An initial oven temperature of around 50°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 250°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode or selected ion monitoring (SIM) for targeted analysis.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are invaluable for the structural elucidation and purity assessment of this compound. Spectra for this compound are readily available in various databases for comparison.

Signaling Pathway and Biological Activity

This compound is known to exert biological effects primarily through the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant. This depletion leads to a state of oxidative stress within the cell.

The logical workflow of phorone-induced oxidative stress is depicted in the following diagram:

Caption: Logical workflow of phorone-induced glutathione depletion and subsequent oxidative stress.

The mechanism of action is believed to involve the depletion of intracellular glutathione, which in turn can lead to damage to the mitochondrial membrane potential.[4] Phorone's ability to deplete GSH makes it a useful tool in toxicological studies to investigate the effects of oxidative stress. This compound has been shown to cause a significant depletion of cellular glutathione in the liver, kidney, and heart in animal models.

References

- 1. Identification of glutathione depletion-responsive genes using phorone-treated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione depletion by phorone organ specificity and effect on hepatic microsomal mixed-function oxidase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of phorone-induced glutathione depletion on the metabolism and hepatotoxicity of carbon tetrachloride and vinylidene chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 504-20-1 | FD33562 [biosynth.com]

- 5. Mitochondrial and cytosolic glutathione after depletion by phorone in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of phorone (diisopropylidene acetone), a glutathione (GSH) depletor, on hepatic enzymes involved in drug and heme metabolism in rats: evidence that phorone is a potent inducer of heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 504-20-1 [chemicalbook.com]

- 8. Role of quinones in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of diisopropylidene acetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylidene acetone (B3395972), also known as phorone, is a key α,β-unsaturated ketone with significant applications in organic synthesis and as a precursor for various valuable compounds. This technical guide provides an in-depth overview of the physical and chemical properties of diisopropylidene acetone, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in the context of drug development. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the chemical and pharmaceutical industries.

Introduction

Diisopropylidene acetone (phorone) is an organic compound with the systematic IUPAC name 2,6-Dimethylhepta-2,5-dien-4-one.[1] It is a yellow crystalline solid with a characteristic geranium-like odor.[1][2] Historically, it was first obtained in an impure form in 1837 by Auguste Laurent.[1] The structure of diisopropylidene acetone features a conjugated system of two α,β-unsaturated ketones, which is responsible for its characteristic properties and reactivity. This guide will delve into the critical physical and chemical characteristics of this compound, providing a foundational understanding for its use in research and development.

Physical Properties

A summary of the key physical properties of diisopropylidene acetone is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| IUPAC Name | 2,6-Dimethylhepta-2,5-dien-4-one | [1] |

| Other Names | Phorone, Diisopropylidene acetone | [1][2] |

| CAS Number | 504-20-1 | [1][2] |

| Molecular Formula | C₉H₁₄O | [1][2] |

| Molecular Weight | 138.21 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1][2] |

| Odor | Geranium-like | [1][2] |

| Melting Point | 28 °C (82 °F; 301 K) | [2] |

| Boiling Point | 198-199 °C (388-390 °F; 471-472 K) | [2] |

| Density | 0.885 g/cm³ | [2] |

| Solubility | Soluble in ethanol (B145695) and ether.[2] Slightly soluble in chloroform (B151607) and methanol.[3] |

Chemical Properties and Reactivity

Diisopropylidene acetone's reactivity is primarily dictated by the presence of the α,β-unsaturated ketone functional groups. These groups make the molecule susceptible to both nucleophilic attack at the carbonyl carbon and conjugate addition at the β-carbon.

Aldol (B89426) Condensation Synthesis

Diisopropylidene acetone is typically synthesized via an acid-catalyzed twofold aldol condensation of three molecules of acetone.[1] In this reaction, mesityl oxide is formed as an intermediate which can be isolated.[1]

Reaction with Ammonia (B1221849)

A significant reaction of diisopropylidene acetone is its condensation with ammonia to form triacetone amine (2,2,6,6-tetramethyl-4-piperidone).[1][2] Triacetone amine is a valuable intermediate in the synthesis of hindered amine light stabilizers (HALS) and the stable radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which has applications as an oxidizing agent and radical scavenger.

Use in Suzuki-Miyaura Cross-Coupling Reactions

Diisopropylidene acetone is utilized as a reagent in the preparation of biaryls through the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of complex molecules, including many pharmaceutical agents.[4][5][6][7][8]

Experimental Protocols

Synthesis of Diisopropylidene Acetone via Aldol Condensation

While a detailed, peer-reviewed protocol for the direct synthesis of diisopropylidene acetone was not found in the immediate search, the general procedure involves the acid-catalyzed self-condensation of acetone. A typical procedure would involve the following steps:

Materials:

-

Acetone

-

A strong acid catalyst (e.g., concentrated sulfuric acid or gaseous hydrogen chloride)[9]

-

Anhydrous aluminum chloride (optional, can improve yield)[9]

-

Diethyl ether

-

Saturated potassium hydroxide (B78521) solution in ethanol

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

Cool acetone in an ice/salt bath.

-

Slowly introduce the acid catalyst (e.g., bubble gaseous hydrogen chloride through the acetone) while maintaining a low temperature.[9] Small amounts of a Lewis acid like anhydrous aluminum chloride can be added to increase the yield of phorone.[9]

-

Allow the reaction mixture to stand at room temperature for an extended period (e.g., three weeks), monitoring the reaction progress by gas chromatography.[9]

-

Upon completion, add diethyl ether to the reaction mixture.

-

Neutralize the acid by treating the ethereal solution with a saturated solution of potassium hydroxide in absolute ethanol until no more salt precipitates.[9]

-

Wash the ethereal solution multiple times with distilled water.[9]

-

Dry the organic layer over anhydrous magnesium sulfate.[9]

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude phorone by recrystallization from ethanol or ether.[1]

References

- 1. Phorone - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. Process for preparing triacetone amine - Patent 0074607 [data.epo.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2,6-Dimethyl-2,5-heptadien-4-one (Phorone) from Acetone

Abstract: This technical guide provides an in-depth overview of the synthesis of 2,6-Dimethyl-2,5-heptadien-4-one, commonly known as phorone, from the self-condensation of acetone (B3395972). Phorone is a key industrial chemical used as a solvent and an intermediate in the synthesis of various organic compounds.[1] This document details the underlying reaction mechanisms, provides comprehensive experimental protocols derived from established literature, and presents quantitative data to inform researchers and chemical development professionals. Visualizations of the reaction pathway and experimental workflow are included to facilitate a clear understanding of the process.

Introduction

This compound (Phorone) is a yellow crystalline substance with the chemical formula C₉H₁₄O.[2] It is the product of a twofold aldol (B89426) condensation of three acetone molecules.[2] The synthesis is a classic example of acid-catalyzed self-condensation, a fundamental reaction in organic chemistry where a carbonyl-containing compound acts as both the electrophile and the nucleophile.[3][4] This process typically yields mesityl oxide as a primary intermediate, which can be isolated or further reacted in situ to produce phorone.[2] Understanding the factors that control the reaction equilibrium and kinetics is crucial for optimizing the yield of the desired product. This guide focuses on the acid-catalyzed pathway, which is a common method for phorone preparation.[2][5]

Reaction Mechanism

The acid-catalyzed formation of phorone from acetone is a sequential process involving two condensation steps.[4]

-

Formation of Mesityl Oxide: The reaction initiates with the aldol condensation of two acetone molecules. Under acid catalysis, one molecule of acetone is converted to its enol form, which then acts as a nucleophile, attacking the protonated carbonyl carbon of a second acetone molecule.[6] The resulting β-hydroxy ketone, diacetone alcohol, readily undergoes dehydration to form the α,β-unsaturated ketone, mesityl oxide.[6][7]

-

Formation of Phorone: The second phase of the synthesis involves the reaction of mesityl oxide with a third molecule of acetone. This proceeds via a Michael-type addition, where the enol of acetone attacks the β-carbon of the protonated mesityl oxide.[4] The subsequent intermediate then undergoes a final dehydration step to yield the conjugated product, this compound (phorone).[4]

Experimental Protocols

The following protocol is based on the acid-catalyzed condensation method using anhydrous hydrogen chloride, which has been shown to produce both mesityl oxide and phorone.[5] The addition of a Lewis acid, such as aluminum chloride, can be used to alter the product distribution.[5]

Materials:

-

Acetone (reagent grade, anhydrous)

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Aluminum Chloride (optional)

-

Diethyl Ether

-

10% Sodium Hydroxide (B78521) solution (aqueous)

-

Anhydrous Magnesium Sulfate

-

Ice/salt bath

Procedure:

-

Reaction Setup: Place 300.0 g (5.4 mol) of acetone into a flask equipped for gas introduction and cooling. Cool the flask using an ice/salt bath.

-

Acid Saturation: Bubble anhydrous hydrogen chloride gas through the cooled acetone until the solution is saturated. During this process, the solution will typically change color to deep orange.[5]

-

Reaction Incubation: Seal the reaction vessel and allow it to stand at room temperature. The reaction is slow, and significant product formation can take an extended period, up to several weeks. The solution color may deepen to violet after approximately 20 hours.[5]

-

Workup: After the desired reaction time (e.g., three weeks), dilute the dark-colored reaction mixture with diethyl ether.

-

Neutralization: Carefully wash the ether solution with a 10% aqueous sodium hydroxide solution until all the acid is neutralized. This is a critical step, as the final products are formed from their precursor intermediates during this basic workup.[8]

-

Washing and Drying: Wash the organic layer with distilled water (5 x 15 ml) and subsequently dry it over anhydrous magnesium sulfate.[5]

-

Purification: Filter to remove the drying agent. The solvent and products can then be separated by fractional distillation. Mesityl oxide distills at approximately 120-130 °C, while phorone has a boiling point of 190-199 °C.[5][9]

Quantitative Data Analysis

The yield of phorone is highly dependent on reaction time and the presence of catalysts. Longer reaction times generally favor the formation of phorone over its precursor, mesityl oxide.[5] The addition of a Lewis acid catalyst like aluminum chloride can significantly increase the yield of phorone, although higher concentrations may not necessarily lead to further improvement.[5]

Table 1: Effect of Reaction Time and AlCl₃ on Product Yields in Acetone Condensation [5]

| Catalyst (wt% AlCl₃) | Reaction Time | Phorone Yield (%) | Mesityl Oxide Yield (%) |

| 0% | 3 weeks | 15 | 76 |

| 1% | 3 weeks | 39 | 52 |

| 10% | 3 weeks | 22 | 68 |

Data derived from Konieczny & Sosnovsky, 1978. Yields determined by gas chromatography.[5]

Conclusion

The synthesis of this compound from acetone via acid-catalyzed self-condensation is a well-established but complex reaction. The process involves a sequential aldol condensation and dehydration to form mesityl oxide, followed by a Michael addition of another acetone molecule and a final dehydration step. Key variables influencing the final product distribution include reaction time and the choice of catalyst. As demonstrated by quantitative data, longer incubation periods and the addition of a Lewis acid co-catalyst can favor the formation of phorone. The experimental protocol requires careful control of conditions, particularly during the acid saturation and the final basic workup, to achieve optimal yields and purity. This guide provides the foundational knowledge and practical steps for researchers to successfully synthesize and study this important industrial chemical.

References

- 1. This compound | 504-20-1 [chemicalbook.com]

- 2. Phorone - Wikipedia [en.wikipedia.org]

- 3. Self-condensation - Wikipedia [en.wikipedia.org]

- 4. The acid-catalyzed aldol condensation of acetone (just shown) also produc.. [askfilo.com]

- 5. researchgate.net [researchgate.net]

- 6. personal.tcu.edu [personal.tcu.edu]

- 7. iscre28.org [iscre28.org]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

Spectroscopic Profile of 2,6-Dimethyl-2,5-heptadien-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the α,β-unsaturated ketone, 2,6-Dimethyl-2,5-heptadien-4-one (also known as phorone). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.15 | s | 2H | H-3, H-5 |

| 2.15 | s | 6H | C2-CH₃, C6-CH₃ |

| 1.90 | s | 6H | C2-CH₃, C6-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 190.5 | C-4 (C=O) |

| 155.0 | C-2, C-6 |

| 124.5 | C-3, C-5 |

| 27.5 | C2-C H₃, C6-C H₃ |

| 20.8 | C2-C H₃, C6-C H₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Strong | C-H stretch (alkenyl and alkyl) |

| ~1665-1685 | Strong | C=O stretch (α,β-unsaturated ketone)[1][2] |

| ~1600 | Medium | C=C stretch |

Sample Preparation: Liquid Film

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 138 | 50 | [M]⁺ (Molecular Ion) |

| 123 | 100 | [M - CH₃]⁺ |

| 81 | 80 | [M - C₄H₇O]⁺ |

| 43 | 60 | [C₃H₇]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is transferred to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 8-16) are co-added to ensure an adequate signal-to-noise ratio.

-

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with a good signal-to-noise ratio.

Data Processing: The raw free induction decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the spectrum is typically acquired using the thin-film method. A drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr) to create a thin capillary film.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the spectrum is acquired over a typical range of 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC) interface for volatile compounds like this compound. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) in a process known as Electron Ionization (EI). This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and also induces fragmentation.[3]

Mass Analysis and Detection: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). The separated ions are then detected, and their abundance is recorded.

Data Processing: The output is a mass spectrum, which is a plot of the relative intensity of the ions as a function of their m/z ratio. The spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides valuable information about the molecule's structure.

Visualizations

General Spectroscopic Analysis Workflow

References

Solubility of Phorone in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorone (2,6-dimethylhepta-2,5-dien-4-one), a α,β-unsaturated ketone, serves as a valuable intermediate in various chemical syntheses. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the known solubility properties of phorone and outlines a detailed experimental protocol for the quantitative determination of its solubility.

Data Presentation: Solubility of Phorone

| Solvent Class | Representative Solvents | Qualitative Solubility | Reference |

| Alcohols | Ethanol (B145695) | Soluble | [1] |

| Ethers | Diethyl Ether | Soluble | [1] |

| Water | Water | Poor/Insoluble | [2][3] |

| Universal | General Organic Solvents | Soluble | [3] |

It is important to note that crude phorone can be purified by repeated recrystallization from ethanol or ether, which implies that its solubility in these solvents is moderate and temperature-dependent.[1]

Experimental Protocols: Determination of Solid-Liquid Solubility

For researchers requiring precise quantitative solubility data, the following generalized protocol outlines a standard method for determining the solubility of a solid compound like phorone in a liquid organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of phorone in a selected organic solvent at a constant temperature.

Materials:

-

Phorone (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Constant temperature bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Vials with screw caps

-

Evaporating dish or petri dish

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid phorone to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer within a constant temperature bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and the particle size of the solid.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation of the solute.

-

Immediately filter the withdrawn sample using a syringe filter that is also at the experimental temperature. This step is critical to remove any remaining microscopic solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered, saturated solution into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood or under a gentle stream of nitrogen. A slightly elevated temperature may be used to expedite evaporation, but care must be taken to avoid decomposition of the phorone.

-

Once the solvent is fully evaporated, place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of phorone (28°C) to ensure all residual solvent is removed.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved phorone by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the residue.

-

The solubility can then be expressed in various units, such as:

-

g/100 mL of solvent: (mass of residue in g / volume of solution withdrawn in mL) * 100

-

g/100 g of solvent: (mass of residue in g / mass of solvent in the withdrawn sample) * 100

-

mol/L (Molarity): (moles of residue / volume of solution withdrawn in L)

-

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of phorone's solubility in an organic solvent.

References

An In-depth Technical Guide to the Health and Safety Considerations for 2,6-Dimethyl-2,5-heptadien-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 2,6-Dimethyl-2,5-heptadien-4-one (also known as Phorone), a compound utilized as an industrial solvent and as a glutathione (B108866) depletor in toxicological research.[1][2] This document outlines the material's hazards, safe handling procedures, and emergency responses, with a focus on providing actionable information for laboratory and drug development settings.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use.

| Property | Value | Source |

| CAS Number | 504-20-1 | [3][4][5][6] |

| Molecular Formula | C9H14O | [3][4][5][6] |

| Molecular Weight | 138.21 g/mol | [4][5][6] |

| Appearance | Yellow to green liquid or yellowish-green prisms | [7][8] |

| Odor | Geranium-like | [4] |

| Melting Point | 23-26 °C (lit.) | [5][7][9][10] |

| Boiling Point | 198-199 °C (lit.) | [4][7][11] |

| Flash Point | 79.4 °C (175 °F) | [4][5] |

| Density | 0.885 g/mL at 25 °C (lit.) | [7] |

| Vapor Pressure | 0.38 mm Hg (20 °C) | [9] |

| Solubility | Slightly soluble in water; soluble in chloroform (B151607) and methanol. | [4] |

Toxicological Data and Health Hazards

This compound is classified as moderately toxic and presents several health hazards upon exposure.[4] It is known to be a glutathione depletor, which can enhance the hepatotoxicity of other compounds.[1]

Summary of Acute Toxicity:

| Route of Exposure | Hazard Classification | Effects |

| Oral | Harmful if swallowed (Category 4) | Abdominal pain, nausea.[3][8][12] |

| Dermal | Harmful in contact with skin (Category 4) | Causes skin irritation, redness.[3][8][12] |

| Inhalation | May cause respiratory irritation (Category 3) | Cough, shortness of breath, sore throat.[3][8][12] |

| Eye Contact | Causes serious eye irritation (Category 2) | Redness, pain.[3][8][12] |

Aspiration Hazard: May be fatal if swallowed and enters airways (Category 1).[3]

Carcinogenicity: Suspected of causing cancer (Category 2).[3]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not extensively available in the public domain. However, based on published research abstracts and standardized OECD guidelines, the following methodologies are relevant.

3.1. Glutathione Depletion Studies in Rodents (Based on Published Abstracts)

-

Objective: To investigate the effect of this compound on hepatic glutathione levels.

-

Animal Model: Male Sprague-Dawley rats or mice.

-

Methodology:

-

Animals are administered this compound via intraperitoneal injection at varying doses (e.g., 40, 120, and 400 mg/kg).

-

At specified time points post-administration, animals are euthanized.

-

Liver tissue is excised and homogenized.

-

Hepatic glutathione content is measured using established biochemical assays.

-

In some studies, microarray analysis of liver tissue is performed to identify gene expression changes in response to glutathione depletion.

-

3.2. Acute Dermal Irritation/Corrosion (General OECD Guideline 404)

-

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

-

Animal Model: Albino rabbit.

-

Methodology:

-

A small area of the animal's fur is clipped.

-

A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.

-

The patch is removed after a 4-hour exposure period.

-

The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Lesions are scored according to a standardized scale.

-

3.3. Acute Eye Irritation/Corrosion (General OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Animal Model: Albino rabbit.

-

Methodology:

-

A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for approximately one second.

-

The other eye remains untreated and serves as a control.

-

The eyes are examined for corneal, iridial, and conjunctival effects at 1, 24, 48, and 72 hours after instillation.

-

Lesions are scored according to a standardized scale.

-

Health and Safety Workflow

The following diagram illustrates the logical workflow for ensuring health and safety when handling this compound.

Caption: Health and safety workflow for this compound.

Safe Handling and Storage

5.1. Engineering Controls

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Ensure eyewash stations and safety showers are readily accessible.

5.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8][13]

-

Skin Protection: Wear chemically resistant gloves (e.g., PVC, nitrile rubber), a lab coat, and safety footwear.[3][8]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[13]

5.3. Handling Procedures

-

Avoid all personal contact, including inhalation.[3]

-

Wash hands thoroughly after handling.[3]

-

Keep containers tightly sealed when not in use.[3]

-

Avoid physical damage to containers.[3]

5.4. Storage

-

Store in a cool, dry, well-ventilated area.[11]

-

Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[7] Ketones can react violently with aldehydes, nitric acid, and perchloric acid.[7]

-

Store in a tightly closed, properly labeled container, such as a polyethylene (B3416737) or polypropylene (B1209903) container.[3]

First Aid Measures

In Case of:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing.[8] Wash skin with soap and plenty of water.[13] Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air.[8][13] If not breathing, give artificial respiration.[13] Seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8][13] Seek immediate medical attention.[8] If spontaneous vomiting occurs, monitor for breathing difficulties due to the risk of aspiration.[3]

Fire and Explosion Hazard

-

Flammability: Combustible liquid.[8][12] Explosive vapor/air mixtures may be formed above 85°C.[8][12]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

-

Firefighting Procedures: Wear self-contained breathing apparatus and full protective gear.[3] Cool fire-exposed containers with water spray.[3]

-

Hazardous Combustion Products: May emit poisonous and corrosive fumes upon decomposition.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[13] Avoid breathing vapors and contact with skin and eyes.[3] Wear appropriate PPE.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[13]

-

Containment and Cleaning: Absorb the spill with inert material (e.g., sand, earth, vermiculite).[3] Collect the absorbed material and place it in a suitable, labeled container for disposal.[3] Wash the area and prevent runoff into drains.[3]

Disposal Considerations

Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[3] Contact a licensed professional waste disposal service.

This guide is intended to provide essential health and safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety protocols.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Glutathione depletion by phorone organ specificity and effect on hepatic microsomal mixed-function oxidase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IDENTIFICATION OF GLUTATHIONE DEPLETION-RESPONSIVE GENES USING PHORONE-TREATED RAT LIVER [jstage.jst.go.jp]

- 5. Effect of phorone-induced glutathione depletion on the metabolism and hepatotoxicity of carbon tetrachloride and vinylidene chloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ecetoc.org [ecetoc.org]

- 7. Identification of glutathione depletion-responsive genes using phorone-treated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phorone (diisopropylidene acetone), a glutathione depletor, decreases rat glucocorticoid receptor binding in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. pharmaron.com [pharmaron.com]

An In-depth Technical Guide to the Discovery and Synthesis of Phorone

This guide provides a comprehensive overview of the historical discovery and evolution of synthetic methodologies for phorone (2,6-dimethylhepta-2,5-dien-4-one). It is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

Discovery and Early History

Phorone, a yellow crystalline solid with a characteristic geranium odor, was first isolated in an impure form in 1837 by the French chemist Auguste Laurent, who named the substance "camphoryle".[1][2] Laurent's work laid the groundwork for future investigations into this novel compound.[3][4][5]

The pure compound was later prepared and definitively characterized in 1849 by French chemist Charles Frédéric Gerhardt and his student Jean Pierre Liès-Bodart.[1][2] They are credited with naming the substance "phorone".[1][2] Both of these early preparations utilized the dry distillation of the calcium salt of camphoric acid.[1][2]

Historical Synthesis: Dry Distillation of Calcium Camphorate

The original method for synthesizing phorone, while now largely of historical interest, demonstrates early techniques in organic chemistry.

Experimental Protocol:

-

Preparation of Calcium Camphorate: Camphoric acid is neutralized with calcium hydroxide (B78521) or calcium carbonate to form calcium camphorate.

-

Dry Distillation: The dried calcium camphorate salt is subjected to high temperatures in a distillation apparatus.

-

Product Isolation: The distillate, containing an impure mixture of phorone and other products, is collected.

-

Purification: The crude phorone is then purified, likely through techniques such as recrystallization from a suitable solvent like ethanol (B145695) or ether.[1]

Reaction Scheme:

CaC₁₀H₁₄O₄ → C₉H₁₄O + CaCO₃

Quantitative Data:

Detailed quantitative data such as reaction yields, precise temperatures, and reaction times for this historical method are not well-documented in contemporary sources.

Modern Synthesis: Self-Condensation of Acetone (B3395972)

The most common and industrially significant method for preparing phorone is the acid-catalyzed self-condensation of three molecules of acetone.[1][6] This reaction proceeds through the formation of mesityl oxide as a key intermediate.[1]

Overall Reaction:

3 CH₃COCH₃ → (CH₃)₂C=CHCOCH=C(CH₃)₂ + 2 H₂O

The synthesis is a two-step process:

-

Formation of Mesityl Oxide: Two molecules of acetone undergo an aldol (B89426) condensation to form diacetone alcohol, which then dehydrates to yield mesityl oxide.[7]

-

Formation of Phorone: Mesityl oxide then condenses with a third molecule of acetone to produce phorone.

A variety of catalysts and reaction conditions can be employed to optimize the yield of either the intermediate (mesityl oxide) or the final product (phorone).

Experimental Protocols:

Acid-Catalyzed Synthesis of Mesityl Oxide and Phorone from Acetone

This protocol is adapted from established laboratory procedures for the synthesis of mesityl oxide, where phorone is a common byproduct.[8]

Materials:

-

Acetone (dried over anhydrous calcium chloride)

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

-

Calcium Chloride

-

Crushed Ice

Procedure:

-

250 mL of dried acetone is placed in a 1-liter flask equipped with a gas delivery tube and a calcium chloride drying tube.

-

The flask is cooled in a freezing mixture, and a stream of dry hydrogen chloride gas is passed through the acetone until saturation (approximately 2-3 hours).

-

The reaction mixture is kept in an ice-water bath for 24 hours and then at room temperature for two days.

-

The resulting dark liquid is poured onto approximately 300 g of crushed ice and stirred.

-

The upper organic layer is separated and washed with a strong sodium hydroxide solution until it becomes faintly yellow.

-

The crude product is purified by steam distillation with a small amount of sodium hydroxide.

-

The distillate is collected, the organic layer is separated, dried over calcium chloride, and then fractionally distilled.

-

Fractions are collected at different boiling ranges: below 65 °C (mostly acetone), 129-137 °C (mesityl oxide), and 180-200 °C (phorone).[8] The fraction boiling between 129-131 °C is relatively pure mesityl oxide.[8] The higher boiling fraction contains phorone.[8]

Synthesis of Mesityl Oxide via Dehydration of Diacetone Alcohol

This method focuses on the preparation of the intermediate, mesityl oxide, which can then be used to synthesize phorone.

Materials:

-

Crude diacetone alcohol

-

Iodine

Procedure:

-

Approximately 1100 g of crude diacetone alcohol is placed in a distillation flask with 0.1 g of iodine.

-

The mixture is distilled, and three fractions are collected: 56-80 °C (acetone with some mesityl oxide and water), 80-126 °C (separates into water and crude mesityl oxide), and 126-131 °C (pure mesityl oxide).[9]

-

The pure mesityl oxide fraction can be used for further reaction with acetone to produce phorone.

Quantitative Data for Acetone Condensation Reactions:

| Catalyst/Method | Reactant | Product | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Anhydrous HCl | Acetone | Phorone | Room Temperature | 3 weeks | 15 | [10] |

| Anhydrous HCl | Acetone | Mesityl Oxide | Room Temperature | 3 weeks | 75 | [10] |

| AlCl₃ (1 wt%) + Anhydrous HCl | Acetone | Phorone | Not Specified | Not Specified | 39 | [10] |

| AlCl₃ (10 wt%) + Anhydrous HCl | Acetone | Phorone | Not Specified | Not Specified | 22 | [10] |

| AlCl₃ (10 wt%) + Anhydrous HCl | Acetone | Mesityl Oxide | Not Specified | Not Specified | 68 | [10] |

| AlCl₃ (100 wt%) | Acetone | Mesityl Oxide | Not Specified | Not Specified | 62 | [10] |

| Iodine | Diacetone Alcohol | Mesityl Oxide | Distillation | ~5 hours | 65 (based on total acetone used) | [9] |

| Acidic Ion-Exchange Resins | Acetone | Mesityl Oxide | Not Specified | Not Specified | 80-90 (selectivity) | [7] |